molecular formula C9H11ClFNO B2367093 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride CAS No. 1909305-71-0

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride

Cat. No.: B2367093
CAS No.: 1909305-71-0
M. Wt: 203.64
InChI Key: XTOMUQKWVISREL-UHFFFAOYSA-N
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Description

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride is a synthetic compound that belongs to the class of amphetamines. It is known for its potent psychostimulant properties and is often used in scientific research due to its unique chemical structure and effects.

Preparation Methods

The synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and nitroethane.

    Reaction Conditions: The initial step involves a condensation reaction between 2-fluorobenzaldehyde and nitroethane in the presence of a base, such as ammonium acetate, to form 2-fluoro-β-nitrostyrene.

    Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 1-(2-fluorophenyl)-2-nitropropane.

    Hydrolysis and Acidification: The nitropropane is hydrolyzed and subsequently acidified with hydrochloric acid to produce this compound.

Chemical Reactions Analysis

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria .

Comparison with Similar Compounds

1-Amino-1-(2-fluorophenyl)propan-2-one hydrochloride can be compared with other similar compounds, such as:

    Phenylacetone: Both compounds are used as precursors in the synthesis of amphetamines, but this compound has a fluorine atom that imparts unique properties.

    Methiopropamine: This compound is structurally related but has a thiophene group instead of a fluorophenyl group, leading to different pharmacological effects

Properties

IUPAC Name

1-amino-1-(2-fluorophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-4-2-3-5-8(7)10;/h2-5,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOMUQKWVISREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344544
Record name 2-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-71-0
Record name 2-Fluoroisocathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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